2-(Methylthio)-4-(tributylstannyl)thiazole
Overview
Description
“2-(Methylthio)-4-(tributylstannyl)thiazole” is a chemical compound with the molecular formula C16H31NS2Sn . It has a molecular weight of 421.28 .
Synthesis Analysis
The synthesis of “this compound” involves metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation . The metalated thiazoles are used in nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) . For example, 2-(Trimethylstannyl)thiazole is generated from thiazole by the addition of 1 eq. n-BuLi and 1 eq. Me3SnCl .Scientific Research Applications
Anticancer Applications
- Thiazole derivatives, which include compounds related to 2-(Methylthio)-4-(tributylstannyl)thiazole, have been synthesized and evaluated as potent anticancer agents. Novel pharmacophores containing the thiazole moiety exhibited significant anticancer activity, particularly against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Antimicrobial and Antiprotozoal Activities
- Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various types of bacteria and fungi. These compounds, including those similar to this compound, have displayed significant antimicrobial potential (Althagafi, El‐Metwaly, & Farghaly, 2019).
Corrosion Inhibition
- Certain thiazole derivatives have been studied for their role as corrosion inhibitors. For instance, 2-amino-4-methyl-thiazole has shown effectiveness in protecting mild steel in acidic environments, suggesting potential applications in industrial corrosion prevention (Yüce, Mert, Kardaş, & Yazıcı, 2014).
Antitumor and Antifilarial Agents
- Research on 2,4-disubstituted thiazoles, which are structurally related to this compound, revealed their potential as antitumor and antifilarial agents. Specific compounds in this category inhibited leukemia cell proliferation and demonstrated in vivo antifilarial activity (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of targets, including enzymes like topoisomerase and histone deacetylase (HDAC), and pathways such as NFkB/mTOR/PI3K/AkT and estrogen-mediated activity . .
Mode of Action
Thiazole derivatives can induce apoptosis and disturb tubulin assembly
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways, including those involving NFkB, mTOR, PI3K, AkT, and estrogen
Result of Action
Thiazole derivatives in general can induce apoptosis and disturb tubulin assembly .
Properties
IUPAC Name |
tributyl-(2-methylsulfanyl-1,3-thiazol-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYQPVUGIZBXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NS2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676709 | |
Record name | 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446286-06-2 | |
Record name | 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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